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Nitrogen trifluoride - 7783-54-2

Nitrogen trifluoride

Catalog Number: EVT-459028
CAS Number: 7783-54-2
Molecular Formula: NF3
F3N
Molecular Weight: 71.002 g/mol
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Product Introduction

Description

Nitrogen trifluoride (NF3) is an inorganic compound, classified as a fluoride of nitrogen. It is a colorless, odorless, and thermodynamically stable gas at standard temperature and pressure. [] NF3 is primarily recognized for its applications in the semiconductor industry as a highly efficient dry etching gas and cleaning agent. []

Carbon Tetrafluoride (CF4)

Dinitrogen Difluoride (N2F2)

Relevance: N2F2 is undesirable in nitrogen trifluoride and needs to be removed for safety and purity purposes. One research paper describes a purification process for NF3 that involves heating the gas in the presence of a metal catalyst like iron, cobalt, or nickel. These metals can defluorinate N2F2 without reacting with NF3, effectively removing it from the gas mixture .

Ammonium Hydrogen Difluoride (NH4HF2)

Relevance: NH4HF2 is an unwanted byproduct generated during NF3 gas production. It is typically found in the exhaust gas alongside NF3 and requires removal during the purification process .

Hydrogen Fluoride (HF)

Fluorine (F2)

Relevance: F2 is a precursor for producing NF3. In electrolytic production methods, fluorine gas is generated first through the electrolysis of HF-containing molten salts. This generated fluorine can then react further to form nitrogen trifluoride . Additionally, the reactivity of fluorine is compared with NF3 in flammability tests with metals, highlighting the potent oxidizing nature of both substances .

Ammonia (NH3)

Relevance: NH3 serves as a nitrogen source in the production of nitrogen trifluoride. One research paper mentions the electrolysis of a molten salt mixture containing ammonia and hydrogen fluoride (NH3 and HF) for NF3 synthesis .

Ammonium Fluoride (NH4F)

Relevance: NH4F, often in conjunction with HF, is a common component in molten salt electrolytes used for the electrochemical preparation of nitrogen trifluoride . The ratio of HF to NH4F in the electrolyte can impact the efficiency of NF3 production .

Phosphorus Trifluoride (PF3)

Relevance: PF3 is produced alongside hydrogen fluoride and nitrogen during the laser-initiated reaction of phosphine and nitrogen trifluoride. This research suggests the formation of a complex mixture, including polymeric species, upon laser irradiation of the reactant gases .

Silicon Tetrafluoride (SiF4)

Relevance: SiF4 is identified as a potential impurity in nitrogen trifluoride, even in highly purified samples. Its presence, along with other contaminants, necessitates careful purification methods to achieve high-purity NF3 .

Hexafluoroethane (C2F6)

Relevance: C2F6 is cited as an alternative to nitrogen trifluoride in certain electronics manufacturing processes. While both are potent greenhouse gases, research suggests that using NF3 instead of C2F6 can lead to a reduction in overall greenhouse gas emissions, highlighting the relative environmental benefits of NF3 in this context .

Source and Classification

Nitrogen trifluoride belongs to the class of inorganic compounds, specifically categorized as a nitrogen halide. It is classified under the group of fluorides, which are compounds containing fluorine, one of the most electronegative elements. The compound is produced through various synthesis methods involving elemental fluorine and ammonia or ammonium salts.

Synthesis Analysis

Methods of Synthesis

There are several methods for synthesizing nitrogen trifluoride, each with distinct technical details:

  1. Direct Fluorination: This method involves the reaction of gaseous fluorine with ammonia or ammonium salts. The general reaction can be represented as:
    NH4F+3F2NF3+6HF\text{NH}_4\text{F}+3\text{F}_2\rightarrow \text{NF}_3+6\text{HF}
    This process can achieve yields ranging from 30% to over 80%, depending on the conditions used .
  2. Electrochemical Fluorination: This method employs an electrochemical cell where ammonium fluoride is used as an electrolyte. The process typically operates at elevated temperatures (100-140°C) and utilizes nickel electrodes . Yields can vary significantly based on current density and electrolyte composition.
  3. Ammonium Cryolite Method: This method uses ammonium cryolite as a precursor, reacting it with fluorine gas to produce nitrogen trifluoride along with other by-products . This method allows for milder reaction conditions compared to direct fluorination.

Technical Details

The synthesis of nitrogen trifluoride often requires careful control of parameters such as temperature, pressure, and reactant ratios to optimize yield and minimize by-products. For instance, maintaining a high melt ratio of hydrogen fluoride to ammonia during direct fluorination can enhance yields significantly .

Molecular Structure Analysis

Structure and Data

Nitrogen trifluoride has a trigonal pyramidal molecular geometry due to the presence of a lone pair on the nitrogen atom. The bond angles between the fluorine atoms are approximately 102 degrees, which is characteristic of sp³ hybridization.

  • Molecular Weight: 71.00 g/mol
  • Bond Lengths: The N-F bond length is approximately 1.37 Å.
  • Dipole Moment: Nitrogen trifluoride has a dipole moment of about 0.23 D, indicating it is a polar molecule.
Chemical Reactions Analysis

Reactions and Technical Details

Nitrogen trifluoride can participate in several chemical reactions:

  1. Thermal Decomposition: At elevated temperatures, nitrogen trifluoride can decompose into nitrogen gas and fluorine gas:
    2NF3N2+3F22\text{NF}_3\rightarrow \text{N}_2+3\text{F}_2
  2. Hydrolysis: When exposed to moisture, nitrogen trifluoride reacts to form nitrogen dioxide and hydrofluoric acid:
    NF3+3H2ON2O+3HF\text{NF}_3+3\text{H}_2\text{O}\rightarrow \text{N}_2\text{O}+3\text{HF}

These reactions highlight the stability of nitrogen trifluoride under normal conditions while also indicating potential hazards when exposed to moisture.

Mechanism of Action

Process and Data

The mechanism by which nitrogen trifluoride acts in semiconductor manufacturing involves its decomposition into reactive fluorine species during plasma etching processes. The high electronegativity of fluorine allows it to effectively etch silicon-based materials by forming volatile silicon-fluorine compounds that can be easily removed from surfaces.

The efficiency of nitrogen trifluoride as a fluorinating agent is attributed to its ability to generate free radicals in plasma environments, facilitating rapid reactions with silicon dioxide and other materials.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless gas
  • Odor: Odorless
  • Boiling Point: -129°C
  • Melting Point: -206°C
  • Density: 1.43 g/L at standard conditions
  • Solubility: Insoluble in water but soluble in organic solvents.

Chemical Properties

  • Stability: Very stable under normal conditions.
  • Reactivity: Reacts vigorously with moisture; decomposes upon heating.
  • Toxicity: Considered hazardous; exposure can lead to respiratory irritation.
Applications

Scientific Uses

Nitrogen trifluoride is primarily used in:

  1. Semiconductor Manufacturing: As a plasma etching agent for silicon wafers.
  2. Cleaning Agents: For removing residues from semiconductor fabrication equipment.
  3. Research Applications: In studies involving fluorination reactions and as a source of fluorine in various chemical syntheses.

The increasing reliance on nitrogen trifluoride in high-tech industries underscores its importance as a versatile chemical compound with significant industrial applications.

Introduction to Nitrogen Trifluoride

Nitrogen trifluoride (NF₃) is a colorless, non-flammable gas with a faint musty odor, possessing the chemical formula F₃N. Unlike other nitrogen halides, it exhibits remarkable thermal and chemical stability under standard conditions, attributed to its strong N–F bonds (bond energy: 238.9 kJ/mol) and negative enthalpy of formation (−31.4 kcal/mol). This stability, combined with potent oxidizing properties at elevated temperatures, makes NF₃ indispensable in advanced manufacturing. However, its 740-year atmospheric lifetime and global warming potential (GWP) of 17,200× CO₂ over a century position it as a critical environmental concern in climate change mitigation efforts [1] [3] [6].

Historical Context and Discovery of NF₃

The synthesis of NF₃ was first reported in 1903 by Otto Ruff, who employed the electrolysis of molten ammonium fluoride/hydrogen fluoride mixtures. This method yielded only trace quantities due to technical constraints and the corrosive nature of the reactants. For decades, NF₃ remained a laboratory curiosity due to its challenging synthesis and perceived low utility. Industrial-scale production became feasible in the 1960s through two key developments:

  • Direct fluorination of ammonia (NH₃ + 3F₂ → NF₃ + 3HF), enabling higher throughput [1] [3].
  • Improved electrolytic methods using nickel anodes in NH₄F–HF–KF electrolytes at 130°C, achieving >70% current efficiency [3] [8].

The late 20th century saw NF₃’s commercial emergence, driven by the electronics industry’s need for efficient plasma-etching gases. Its non-flammability and high fluorine radical yield under plasma conditions offered advantages over perfluorocarbons (PFCs) and sulfur hexafluoride (SF₆). By 2007, global production reached 4,000 metric tons, projected to exceed 20,000 tons by 2024 [1] [4].

Table 1: Milestones in NF₃ Development

YearDevelopmentSignificance
1903Electrolytic synthesis (Ruff)First isolation of NF₃
1960sDirect ammonia fluorinationScalable production method
1990sAdoption in semiconductor manufacturingReplacement of PFCs/SF₆ in etching/cleaning
2013Inclusion in Kyoto Protocol (2nd period)Recognition as regulated greenhouse gas

Fundamental Role in Industrial and Environmental Chemistry

Electronics Manufacturing

NF₃ is critical in producing flat-panel displays, LEDs, thin-film solar cells, and microchips. Its primary function is chamber cleaning: during chemical vapor deposition (CVD), silicon-based residues accumulate in reaction chambers. NF₃, when dissociated in a plasma, generates reactive fluorine radicals that convert these residues to volatile SiF₄, which is evacuated. Key advantages include:

  • Higher destruction efficiency (up to 98%) compared to PFCs/SF₆ (<50%) when optimized plasma systems are used [1] [4].
  • Faster cleaning cycles due to greater radical density, boosting manufacturing throughput [1] [6].

Table 2: NF₃ vs. Alternative Etching Agents

ParameterNF₃C₂F₆ (PFC)SF₆
Global Warming Potential (100-yr)17,200× CO₂12,000× CO₂23,500× CO₂
Typical Destruction Efficiency>95%~40%~50%
Atmospheric Lifetime (years)74010,0003,200

Environmental Impact

Despite its industrial efficiency, NF₃’s environmental footprint is significant:

  • Atmospheric accumulation: Concentrations reached 0.86 ppt (parts per trillion) in 2011, rising at 11% annually due to emissions from electronics manufacturing in Asia [1] [4].
  • Emission discrepancies: Industry estimates suggested 2% emission rates during production/use, but atmospheric measurements indicate 8–16% of global production (≈1,200 tons/year) is released. This gap stems from suboptimal abatement in older manufacturing tools and unregulated facilities [4] [6].
  • Carbon footprint of solar panels: Thin-film photovoltaic production (using NF₃) generates a GWP of 20–40 g CO₂-eq/kWh—lower than fossil fuels but higher than crystalline silicon technologies [4] [6].

Mitigation Innovations

  • Fluorine gas (F₂): A zero-GWP alternative with higher reactivity, but requires on-site generation due to toxicity and corrosiveness [4].
  • Plasma abatement systems: Catalytic converters that decompose unused NF₃ into N₂ and F₂ before emission, reducing releases by >90% [1] [18].

Key Research Gaps and Objectives

Atmospheric Monitoring and Modeling

Top-down atmospheric measurements (e.g., by the Scripps Institution) consistently exceed bottom-up industry emission reports. Critical unknowns include:

  • Regional emission hotspots: Current models lack spatial resolution to pinpoint high-release zones in East Asia [4] [6].
  • Intermedia transport: NF₃’s high Henry’s law constant (≈6.0×10⁵ MPa) suggests rapid volatilization from water, but its aquatic behavior remains unquantified [6].

Abatement Technology Optimization

While remote plasma systems achieve >98% NF₃ destruction, real-world factors limit efficiency:

  • Process variability: Flow rates, power input, and chamber design impact decomposition kinetics [1].
  • By-product formation: Undesired compounds like N₂O (GWP = 265× CO₂) may form during incomplete dissociation [3].

Sustainable Alternatives

Research priorities include:

  • On-site F₂ generation: Electrolytic or chemical methods to eliminate NF₃ transport/storage risks [4].
  • Non-fluorine cleaning: Supercritical CO₂ or reactive nitrogen plasmas for residue removal, though efficacy for advanced nodes is unproven [3].

Decomposition Chemistry

Fundamental studies on NF₃ activation are emerging:

  • Metal-catalyzed decomposition: Copper surfaces convert NF₃ to N₂F₄ at >200°C, but pathways remain empirical [1] [8].
  • Photolytic degradation: UV irradiation breaks N–F bonds, potentially enabling atmospheric remediation [6].

Properties

CAS Number

7783-54-2

Product Name

Nitrogen trifluoride

Molecular Formula

NF3
F3N

Molecular Weight

71.002 g/mol

InChI

InChI=1S/F3N/c1-4(2)3

InChI Key

GVGCUCJTUSOZKP-UHFFFAOYSA-N

SMILES

N(F)(F)F

Solubility

Slight (NIOSH, 2016)
Water solubility = 1.4X10-5 mol NF3/mol H2O at 25 °C and 101.3 kPa
Insoluble in water
Solubility in water: none
Slight

Synonyms

NF(3) gas
nitrogen trifluoride

Canonical SMILES

N(F)(F)F

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